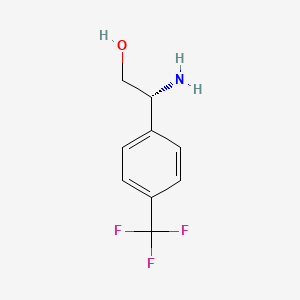

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

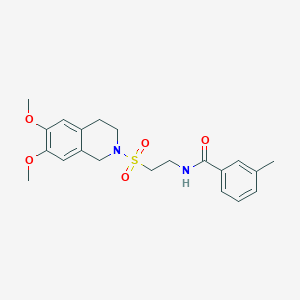

“®-1-(4-(Trifluoromethyl)phenyl)ethanol” is a compound with CAS Number: 76155-79-8 . It has a molecular weight of 190.17 . Another compound, “2-(4-(Trifluoromethyl)phenyl)ethanol”, has a CAS number of 2968-93-6 .

Synthesis Analysis

The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Molecular Structure Analysis

The IUPAC name of “®-1-(4-(Trifluoromethyl)phenyl)ethanol” is (1R)-1-[4-(trifluoromethyl)phenyl]ethanol . Its InChI code is 1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 .

Chemical Reactions Analysis

The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated . The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, show that the enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3% .

Physical And Chemical Properties Analysis

The molecular weight of “®-1-(4-(Trifluoromethyl)phenyl)ethanol” is 190.17 .

Scientific Research Applications

Hydrogen Production from Bio-ethanol

Bio-ethanol, a renewable energy carrier, shows promise in hydrogen production through reforming processes. The catalytic reforming of bio-ethanol into hydrogen involves using catalysts such as Rh and Ni, supported by materials like MgO and ZnO, to enhance hydrogen production and ensure long-term stability. This application underlines the importance of (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol and similar compounds in renewable energy research, providing a pathway to sustainable hydrogen energy systems (Ni, Leung, & Leung, 2007).

Mechanistic Insights into Ethanol Synthesis

Understanding ethanol synthesis on Rh catalysts offers insights into designing more efficient catalysts for ethanol production. The formation of stable acetate species on Rh surfaces and the role of surface oxygen atoms in acetate synthesis are critical for hydrogenation to ethanol. This research area explores the chemical interactions and pathways that this compound could influence, contributing to advancements in catalysis and ethanol production technologies (Bwoker, 1992).

Biochemical and Neuropharmacological Research

Ethanol's biological actions, including its effects on ion channels and neurotransmitter systems, are of significant interest in neuropharmacology. The modulation of ionotropic receptor desensitization by ethanol impacts receptor function, which is crucial for understanding ethanol's acute and chronic effects on the body. This research domain highlights potential therapeutic targets and mechanisms underlying alcohol-related disorders, offering a context for studying this compound's biochemical properties (Dopico & Lovinger, 2009).

Mechanism of Action

Target of Action

It’s structurally similar compound, ®-1-[4-(trifluoromethyl)phenyl]ethanol, is known to be an important intermediate for the production of ad101 (sch-350581), a chemokine ccr5 antagonist . This suggests that ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol may also interact with similar targets.

Mode of Action

For instance, it may inhibit the replication of HIV-1 via blockade of its entry into cells .

Biochemical Pathways

Given its potential role as a chemokine ccr5 antagonist, it may affect pathways related to immune response and viral entry into cells .

Result of Action

Based on its potential role as a chemokine ccr5 antagonist, it may inhibit the replication of hiv-1 via blockade of its entry into cells .

Action Environment

It’s known that the biocatalytic process for the synthesis of ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . This suggests that the reaction environment, including temperature, enzyme dosage, substrate ratio, and time, can significantly influence the efficacy of the reaction .

Safety and Hazards

Future Directions

properties

IUPAC Name |

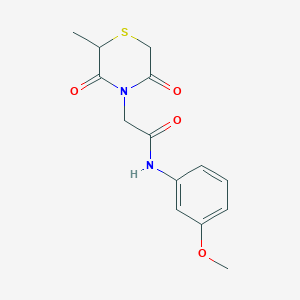

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJAPRZLEXCFHF-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

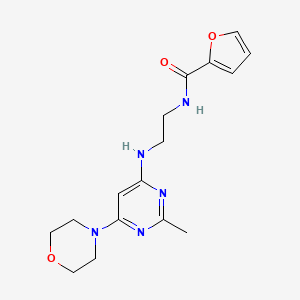

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)

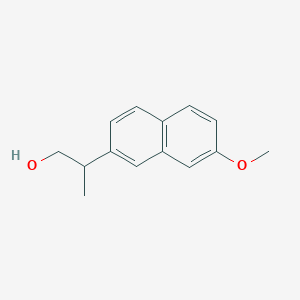

![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)

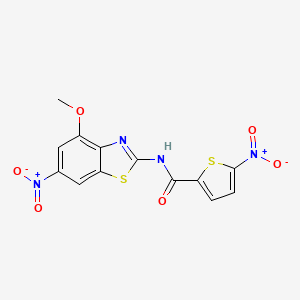

![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)

![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)

![3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2680736.png)